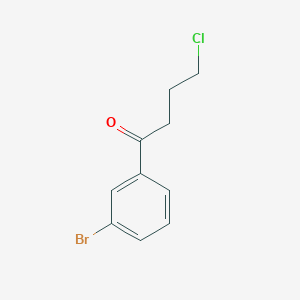

1-(3-Bromophenyl)-4-chloro-1-oxobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-4-chlorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCQFQSAPFTAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615703 | |

| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494863-34-2 | |

| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(3-Bromophenyl)-4-chloro-1-oxobutane, with the CAS number 494863-34-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10BrClO

- Molecular Weight : 273.55 g/mol

- Structural Characteristics : The compound features a bromophenyl group and a chloro substituent on a butane backbone, which may influence its interaction with biological systems.

The biological activity of this compound can be hypothesized based on its structural properties:

- Non-Covalent Interactions : It is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

- Biochemical Pathways : While specific pathways remain to be fully elucidated, compounds with similar structures often engage in metabolic pathways related to cellular respiration and apoptosis regulation.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.2 |

| HeLa | 4.8 |

| MCF7 | 6.0 |

In Vivo Studies

In animal models, the compound has shown varying effects based on dosage:

- Low Doses : Induced beneficial metabolic changes.

- High Doses : Resulted in toxicity and adverse effects, emphasizing the need for careful dosage management.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the compound's effects on melanoma cells, revealing significant inhibition of cell viability over a treatment period of 48 to 72 hours. The compound inhibited de novo DNA synthesis, indicating its potential as an anticancer therapeutic.

- Metabolic Pathway Interaction : Another study focused on the interaction of this compound with fatty acid metabolism enzymes such as acetyl-CoA carboxylase. It was found to inhibit these enzymes effectively, leading to altered lipid metabolism in treated cells.

Environmental Factors Influencing Activity

The efficacy of this compound is influenced by various environmental conditions:

- pH Levels : Variations in pH can affect the ionization state of the compound, impacting its solubility and interaction with biological targets.

- Temperature : Higher temperatures may enhance degradation rates, potentially reducing biological activity over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.